REACTION_CXSMILES
|
[Li]CCCC.[C:6](#[N:8])[CH3:7].[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=[O:11]>C1COCC1>[Cl:18][C:14]1[CH:13]=[C:12]([C:10]([OH:11])([CH3:9])[CH2:7][C:6]#[N:8])[CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
5.18 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
680 μL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
835 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was warmed to rt slowly
|
Type
|
STIRRING
|
Details
|
After being stirred at rt for 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water (10 mL)
|
Type
|
ADDITION
|
Details
|
diluted by ether (20 mL)
|
Type
|
WASH
|
Details
|
washed with 2% aq HCl (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with satd aq NaHCO3 (5 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC#N)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |